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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583 Get Quote

For researchers and professionals in materials science and semiconductor device fabrication,

the selection of appropriate contact materials is paramount to achieving desired device

performance. Refractory metal silicides are a class of materials widely used for contacts and

interconnects due to their low resistivity, high thermal stability, and compatibility with silicon

manufacturing processes. Among these, erbium silicide (ErSiₓ) has garnered interest for

specific applications. This guide provides an objective comparison of the electrical resistivity of

erbium silicide thin films with other commonly used silicides—titanium silicide (TiSi₂), cobalt

silicide (CoSi₂), and nickel silicide (NiSi)—supported by experimental data.

Comparative Electrical Resistivity
The electrical resistivity of a thin film is a critical parameter that dictates its suitability for various

electronic applications. The following table summarizes the reported room temperature

electrical resistivity values for erbium silicide and its common alternatives. It is important to

note that these values can be influenced by factors such as film thickness, deposition method,

and annealing conditions.
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Silicide Material Crystal Phase
Typical Resistivity
(µΩ·cm)

Notes

Erbium Silicide (ErSi₂-

x)
Hexagonal 34 - 35

Stoichiometry (x) can

influence resistivity.[1]

Titanium Silicide

(TiSi₂)
C54 (low resistivity) 13 - 25

The C49 phase has a

higher resistivity (60-

70 µΩ·cm).[2]

Cobalt Silicide (CoSi₂) Cubic 14 - 20

Widely used due to its

low resistivity and

good thermal stability.

Nickel Silicide (NiSi) Orthorhombic 14 - 20

Offers low silicon

consumption during

formation.[3]

Experimental Protocols
Accurate and reproducible measurement of thin film resistivity is crucial for materials

characterization. The following sections detail the experimental protocols for the formation of

erbium silicide thin films and the subsequent measurement of their electrical resistivity using

standard techniques.

Formation of Erbium Silicide (ErSiₓ) Thin Films by
Sputtering and Rapid Thermal Annealing
This protocol describes a common method for fabricating erbium silicide thin films.

a. Substrate Preparation:

Start with a clean silicon (Si) substrate, typically with a (100) orientation.

Perform a standard RCA clean to remove organic and inorganic contaminants from the

substrate surface.
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Dip the substrate in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer

immediately before loading it into the deposition chamber.

b. Erbium Deposition:

Use a magnetron sputtering system for erbium deposition.

The base pressure of the sputtering chamber should be below 5 x 10⁻⁷ Torr to minimize

contamination.

Sputter a thin film of erbium onto the prepared silicon substrate. The thickness of the erbium

film will determine the final silicide thickness. A typical erbium thickness is in the range of 10-

50 nm.

Sputtering is typically performed in an inert argon (Ar) atmosphere at a pressure of a few

mTorr.

c. Rapid Thermal Annealing (RTA):

Transfer the erbium-coated silicon substrate to a rapid thermal annealing chamber.

The annealing process is performed in a nitrogen (N₂) or forming gas (N₂/H₂) ambient to

prevent oxidation.

The deposited erbium reacts with the silicon substrate upon annealing at temperatures

typically starting from 300°C.[4]

A higher temperature anneal (e.g., 500°C to 900°C) is often performed to form a stable, low-

resistivity ErSi₂-x phase. The formed erbium silicide is reported to be stable up to 1000°C.

[4]

Resistivity Measurement Protocols
The following are detailed procedures for two standard methods used to measure the sheet

resistance of thin films, from which the resistivity can be calculated.

a. Four-Point Probe Method
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The four-point probe is a widely used technique for measuring sheet resistance.[5][6][7][8][9]

i. Principle: A direct current (I) is passed through the two outer probes, and the voltage (V) is

measured between the two inner probes. This configuration minimizes the influence of contact

resistance on the measurement.

ii. Procedure:

Place the erbium silicide thin film sample on the stage of the four-point probe station.

Gently lower the four equally spaced, co-linear probes onto the surface of the film.

Apply a constant current (I) through the two outer probes using a source meter. The

magnitude of the current should be chosen to provide a measurable voltage without causing

significant heating of the film.

Measure the voltage drop (V) between the two inner probes using a voltmeter.

Calculate the sheet resistance (Rₛ) using the following formula for a thin film with thickness

much smaller than the probe spacing: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

To obtain the resistivity (ρ), multiply the sheet resistance by the film thickness (t): ρ = Rₛ * t

b. Van der Pauw Method

The van der Pauw method is suitable for measuring the sheet resistance of arbitrarily shaped

thin film samples.[10][11][12][13]

i. Principle: This method involves applying a current and measuring the voltage between

different pairs of four small contacts placed on the periphery of the sample.

ii. Procedure:

Prepare a sample with four small ohmic contacts on its periphery.

Label the contacts in a clockwise or counter-clockwise manner as 1, 2, 3, and 4.
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Measurement 1: Apply a current (I₁₂) through contacts 1 and 2 and measure the voltage

(V₃₄) between contacts 3 and 4. Calculate the resistance R₁₂,₃₄ = V₃₄ / I₁₂.

Measurement 2: Apply a current (I₂₃) through contacts 2 and 3 and measure the voltage

(V₄₁) between contacts 4 and 1. Calculate the resistance R₂₃,₄₁ = V₄₁ / I₂₃.

The sheet resistance (Rₛ) can then be determined by solving the van der Pauw equation:

exp(-π * R₁₂,₃₄ / Rₛ) + exp(-π * R₂₃,₄₁ / Rₛ) = 1

The resistivity (ρ) is then calculated as: ρ = Rₛ * t

Visualizations
The following diagrams illustrate the experimental workflows described in this guide.

Substrate Preparation Erbium Deposition Silicide Formation

Silicon Substrate RCA Cleaning HF Dip Magnetron Sputtering Rapid Thermal Annealing Erbium Silicide Thin Film

Click to download full resolution via product page

Erbium Silicide Thin Film Formation Workflow.
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Resistivity Measurement Workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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